molecular formula C22H20N4O3S B2477769 methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate CAS No. 315678-94-5

methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate

Cat. No.: B2477769
CAS No.: 315678-94-5
M. Wt: 420.49
InChI Key: QTKBEULJRRIICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridine moiety, a pyrrole ring, and a benzoate ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazolopyridine Moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or primary amines.

    Coupling Reactions: The triazolopyridine and pyrrole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazolopyridine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

Methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its complex structure.

    Chemical Biology: It serves as a probe to understand biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The triazolopyridine moiety is known to interact with various biological targets, leading to inhibition or activation of specific pathways. The sulfur atom in the structure may also play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridine Derivatives: Compounds with similar triazolopyridine moieties.

    Pyrrole Derivatives: Compounds containing pyrrole rings.

    Benzoate Esters: Compounds with benzoate ester groups.

Uniqueness

Methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-12-18(15(2)26(14)17-9-7-16(8-10-17)21(28)29-3)19(27)13-30-22-24-23-20-6-4-5-11-25(20)22/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKBEULJRRIICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.